2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
Description
This compound features a 1,3-thiazole core linked via an ether bond to a pyrrolidin-3-yl group, which is further substituted with a sulfonyl moiety derived from 5-ethylthiophen-2-yl. The ethyl substituent on the thiophene ring may increase lipophilicity, affecting pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S3/c1-2-11-3-4-12(20-11)21(16,17)15-7-5-10(9-15)18-13-14-6-8-19-13/h3-4,6,8,10H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFAIJAVZHRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine ring. Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Core Heterocycles : The 1,3-thiazole in the target compound contrasts with the 1,2,4-oxadiazole in . Thiazoles are more π-electron-deficient, which may alter binding to targets like viral proteases compared to oxadiazoles .
- Sulfonyl vs. Alkyl/Aryl Groups : The sulfonyl group in the target compound likely enhances solubility in polar solvents compared to the phenylethyl substituents in 1a/1b. This could improve bioavailability but reduce blood-brain barrier penetration .
- Thiophene Modifications : The 5-ethylthiophen-2-yl group in the target compound differs from the unsubstituted thiophene in . The ethyl group may increase metabolic stability by sterically hindering oxidation .
Biological Activity
The compound 2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.43 g/mol. The compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| Purity | ≥95% |
| Solubility | Soluble |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study focusing on similar thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial enzyme activity, disrupting cell wall synthesis.
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. A study published in Bioorganic & Medicinal Chemistry showed that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The specific pathways involved include the modulation of caspase activity and the alteration of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A group of researchers synthesized several thiazole derivatives and tested their antimicrobial activity against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
- Anticancer Activity Assessment : In vitro studies assessed the effects of thiazole derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values suggesting effective concentrations for therapeutic use.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
